molecular formula C31H50O3 B15146332 4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid

4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid

Cat. No.: B15146332
M. Wt: 470.7 g/mol
InChI Key: RLRGKMMFFVWPHT-AGRWFXOZSA-N
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Description

4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid is a complex organic compound belonging to the class of triterpenoids This compound is known for its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid involves multiple steps, starting from simpler steroidal precursors. The key steps typically include cyclization, hydroxylation, and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the compound. Alternatively, chemical synthesis on a large scale can be employed, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cellular processes and potential as a biochemical marker.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid involves its interaction with specific molecular targets and pathways. It may modulate the activity of enzymes, receptors, and signaling molecules, leading to various biological effects. For example, it has been shown to inhibit the NF-kappa B pathway, which plays a role in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 3α-acetyloxy-4α,14α-dimethyl-9β,19-cycloergost-24-oic acid
  • 3-epicycloeucalenol
  • 3-epicycloeucalenyl-24-one
  • 3-epicycloeucalenyl acetate

Uniqueness

4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopropane ring and multiple chiral centers

Properties

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

(1S,3R,7S,12S,16R)-6-hydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

InChI

InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(4)22-12-14-28(6)23-10-11-24-29(7,26(33)34)25(32)13-15-30(24)18-31(23,30)17-16-27(22,28)5/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)/t21?,22?,23?,24?,25?,27-,28+,29+,30-,31+/m1/s1

InChI Key

RLRGKMMFFVWPHT-AGRWFXOZSA-N

Isomeric SMILES

CC(C)C(=C)CCC(C)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC([C@@]5(C)C(=O)O)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C(=O)O)O)C)C

Origin of Product

United States

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